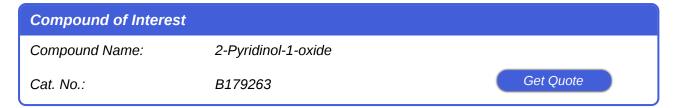


In-Depth Technical Guide to 2-Pyridinol-1-oxide: Properties, Protocols, and Applications

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Pyridinol-1-oxide, also known as 2-hydroxypyridine N-oxide (HOPO), is a versatile heterocyclic compound with significant applications in organic synthesis and medicinal chemistry. Its unique structural features, including the ability to exist in tautomeric forms and act as a potent bidentate chelating agent, underpin its utility. This technical guide provides a comprehensive overview of the chemical and physical properties of **2-Pyridinol-1-oxide**, detailed experimental protocols for its synthesis and key applications, and an exploration of its role in biological systems, particularly as a metalloenzyme inhibitor and a crucial intermediate in the synthesis of antiviral therapeutics such as Paxlovid.

Chemical and Physical Properties

2-Pyridinol-1-oxide is a white to off-white crystalline solid.[1] Its fundamental properties are summarized in the tables below, providing a ready reference for laboratory use.

General and Physical Properties



Property	Value	Source(s)
Molecular Formula	C5H5NO2	[2][3]
Molecular Weight	111.10 g/mol	[2][3]
Appearance	White to off-white crystalline powder	[1]
Melting Point	147-152 °C	[2]
Boiling Point	387.7 ± 15.0 °C (Predicted)	[3]
Density	1.111 g/cm ³	[3]
рКа	-0.62	
pKa₂	5.97 (at 25 °C)	_
LogP	-1.07 (at 25 °C)	_
Water Solubility	331 g/L	_

Spectroscopic Data

A comprehensive set of assigned spectroscopic data for **2-Pyridinol-1-oxide** is not readily available in a consolidated format. The data presented below is compiled from various sources and provides key spectral characteristics.

1.2.1. ¹H and ¹³C NMR Spectroscopy

Detailed, assigned ¹H and ¹³C NMR spectra for **2-Pyridinol-1-oxide** are not consistently reported across the literature. The PubChem database contains a reference to a ¹³C NMR spectrum obtained on a Bruker AC-250 instrument, but specific chemical shift assignments are not provided.[4] For reference, the aromatic protons of pyridine N-oxide derivatives typically appear in the range of 7.0-8.5 ppm in ¹H NMR spectra.[5]

1.2.2. Infrared (IR) Spectroscopy

The IR spectrum of **2-Pyridinol-1-oxide** displays characteristic absorption bands corresponding to its functional groups.



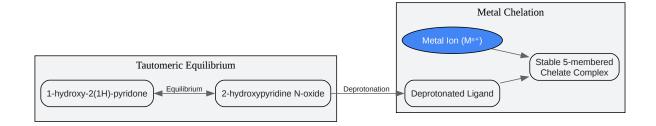
Wavenumber (cm⁻¹)	Vibrational Mode	Source(s)
~3331	O-H stretching	[5]
~1446	N-O stretching	[5]
Present	C=O stretching (indicative of the pyridone tautomer)	[5]

1.2.3. UV-Vis Spectroscopy

UV-Vis spectroscopy is particularly useful for studying the electronic transitions of **2-Pyridinol-1-oxide** and its complexes with metal ions. For instance, the UV-Vis spectra of a Nickel(II) complex with 2-hydroxypyridine-N-oxide have been recorded in the 190-900 nm range to characterize the complex.[5] Specific absorption maxima (λ max) and molar absorptivity (ϵ) values for the free ligand are not consistently reported.

Tautomerism and Metal Chelation

A key chemical feature of **2-Pyridinol-1-oxide** is its existence in a tautomeric equilibrium between the 1-hydroxy-2(1H)-pyridone and 2-hydroxypyridine N-oxide forms. This equilibrium is crucial for its biological and chelating activities. The deprotonated form acts as a potent bidentate ligand, coordinating with metal ions through the oxygen atoms of both the pyridinol and the N-oxide groups, forming a stable five-membered ring.



Click to download full resolution via product page

Tautomerism and Metal Chelation Pathway

Experimental Protocols



Synthesis of 2-Pyridinol-1-oxide

A common and industrially applicable method for the synthesis of **2-Pyridinol-1-oxide** involves the oxidation of 2-chloropyridine followed by hydrolysis.[6]

3.1.1. One-Pot Synthesis from 2-Chloropyridine

This method offers high conversion rates and a near-quantitative yield after hydrolysis, minimizing organic waste.[6]

Materials:

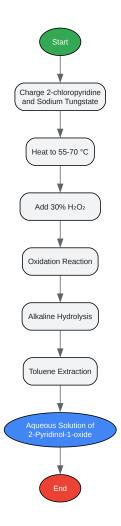
- 2-chloropyridine
- Hydrogen peroxide (30%)
- Sodium tungstate (catalyst)
- Aqueous alkaline solution (e.g., NaOH)
- Toluene (for extraction)

Procedure:

- In a suitable reaction vessel, charge 2-chloropyridine and the sodium tungstate catalyst.
- Heat the mixture to 55-70 °C with stirring.
- Slowly add 30% hydrogen peroxide to the reaction mixture, maintaining the temperature in the specified range. The reaction is exothermic.
- After the addition is complete, continue stirring at 55-70 °C until the reaction is complete (monitor by TLC or GC).
- Cool the reaction mixture and add the aqueous alkaline solution to induce hydrolysis.
- Stir until the hydrolysis is complete.
- Extract the aqueous layer with toluene to remove any unreacted starting material.



 The aqueous solution containing the product can be used directly or further purified by crystallization after pH adjustment.



Click to download full resolution via product page

One-Pot Synthesis of 2-Pyridinol-1-oxide

Peptide Coupling using 2-Pyridinol-1-oxide (HOPO)

2-Pyridinol-1-oxide is an effective coupling additive in peptide synthesis, often used as a substitute for HOBt to suppress racemization.[7] A common protocol involves the use of a carbodiimide, such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC).

3.2.1. EDC/HOPO Mediated Amide Bond Formation

This protocol is exemplified in the synthesis of key intermediates for Paxlovid.[8]



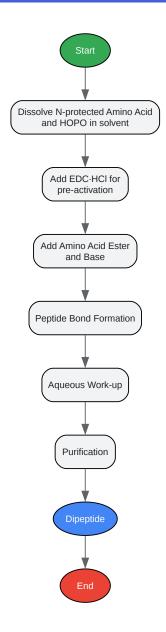
Materials:

- N-protected amino acid (or peptide fragment with a free carboxyl group)
- Amino acid ester (or peptide fragment with a free amino group)
- 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC·HCl)
- 2-Pyridinol-1-oxide (HOPO)
- A suitable base (e.g., Diisopropylethylamine, DIEA)
- Anhydrous solvent (e.g., Dichloromethane, DCM, or Dimethylformamide, DMF)

Procedure:

- In a reaction vessel under an inert atmosphere, dissolve the N-protected amino acid and HOPO in the anhydrous solvent.
- Add EDC·HCl to the solution and stir for a pre-activation period (e.g., 5-10 minutes) at 0 °C to room temperature.
- Add the amino acid ester and the base to the reaction mixture.
- Allow the reaction to proceed until completion (monitor by TLC or LC-MS).
- Upon completion, perform an aqueous work-up to remove the urea byproduct and excess reagents.
- The crude peptide can be purified by crystallization or chromatography.





Click to download full resolution via product page

Peptide Coupling using EDC/HOPO

Biological Activity and Applications Inhibition of Metalloenzymes

The primary mechanism of biological action for **2-Pyridinol-1-oxide** is the inhibition of metalloenzymes.[9] By chelating essential metal ions in the active site of these enzymes, it disrupts their catalytic function. This property has been particularly studied in the context of tyrosinase, a copper-containing enzyme involved in melanin synthesis. **2-Pyridinol-1-oxide** acts as a transition-state analog inhibitor of mushroom tyrosinase.[10]



Intermediate in Drug Synthesis

2-Pyridinol-1-oxide is a key intermediate in the synthesis of various pharmaceuticals. Most notably, it is utilized in the synthesis of nirmatrelvir, the active component of the antiviral drug Paxlovid, which is used for the treatment of COVID-19.[4][8] Its role as a coupling additive helps to ensure high yields and minimize racemization during the formation of the peptide-like structure of the drug.

Safety and Handling

2-Pyridinol-1-oxide is considered a hazardous substance. It is harmful if swallowed and can cause skin and serious eye irritation. Appropriate personal protective equipment, including gloves, safety glasses, and a lab coat, should be worn when handling this compound. It should be stored in a cool, dry, and well-ventilated area, away from strong oxidizing agents.

Conclusion

2-Pyridinol-1-oxide is a compound of significant interest to researchers in both academic and industrial settings. Its well-defined chemical properties, coupled with its utility in synthesis and its biological activity as a metal chelator, make it a valuable tool in drug discovery and development. The protocols and data presented in this guide are intended to facilitate its effective and safe use in the laboratory.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

- 1. pharmaffiliates.com [pharmaffiliates.com]
- 2. chemimpex.com [chemimpex.com]
- 3. 2-Hydroxypyridine-N-oxide | 13161-30-3 | FH05522 [biosynth.com]
- 4. Hydroxypyridinone | C5H5NO2 | CID 69975 PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 2-Pyridinol-1-oxide | 822-89-9 | Benchchem [benchchem.com]



- 6. CN102001995A Preparation method of 2-hydroxypyridine-N-oxide Google Patents [patents.google.com]
- 7. biosynth.com [biosynth.com]
- 8. 2-Hydroxypyridine(142-08-5) 1H NMR [m.chemicalbook.com]
- 9. researchgate.net [researchgate.net]
- 10. 2-Hydroxypyridine-N-oxide, 97% 25 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]
- To cite this document: BenchChem. [In-Depth Technical Guide to 2-Pyridinol-1-oxide: Properties, Protocols, and Applications]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b179263#2-pyridinol-1-oxide-chemical-properties]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com